molecular formula C10H14N2O4 B14903468 methyl 1-(1-ethoxy-1-oxopropan-2-yl)-1H-pyrazole-3-carboxylate

methyl 1-(1-ethoxy-1-oxopropan-2-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B14903468
M. Wt: 226.23 g/mol
InChI Key: YSZHJPULBIHDMK-UHFFFAOYSA-N
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Description

Methyl 1-(1-ethoxy-1-oxopropan-2-yl)-1H-pyrazole-3-carboxylate is an organic compound with a complex structure that includes a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(1-ethoxy-1-oxopropan-2-yl)-1H-pyrazole-3-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl 2-(2-ethoxy-2-oxoethyl)-6-methoxynicotinate with sodium tert-butoxide in tetrahydrofuran at low temperatures, followed by the addition of methyl iodide . The reaction is allowed to warm to room temperature, and acetic acid is added to complete the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1-ethoxy-1-oxopropan-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Methyl 1-(1-ethoxy-1-oxopropan-2-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for methyl 1-(1-ethoxy-1-oxopropan-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(1-ethoxy-1-oxopropan-2-yl)-1H-pyrazole-3-carboxylate is unique due to its specific structure, which includes a pyrazole ring and an ethoxy group. This structure imparts distinct chemical properties that differentiate it from similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 1-(1-ethoxy-1-oxopropan-2-yl)pyrazole-3-carboxylate

InChI

InChI=1S/C10H14N2O4/c1-4-16-9(13)7(2)12-6-5-8(11-12)10(14)15-3/h5-7H,4H2,1-3H3

InChI Key

YSZHJPULBIHDMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)N1C=CC(=N1)C(=O)OC

Origin of Product

United States

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